Linrodostat mesylate
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Overview
Description
Linrodostat mesylate is a potent and selective oral inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the metabolism of tryptophan into kynurenine. This pathway is often exploited by tumors to create an immunosuppressive microenvironment, allowing them to evade the immune system. By inhibiting IDO1, this compound aims to restore immune surveillance and enhance the efficacy of cancer immunotherapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of linrodostat mesylate involves several key steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of starting materials such as substituted anilines and cyclohexanones.
Functional Group Modifications:
Mesylate Formation: The final step involves the conversion of the free base to its mesylate salt form, enhancing its solubility and bioavailability.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Linrodostat mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potential variations in their pharmacological activity and stability .
Scientific Research Applications
Linrodostat mesylate has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound to study IDO1 inhibition and its effects on tryptophan metabolism.
Biology: Investigated for its role in modulating immune responses and its potential to reverse tumor-induced immunosuppression.
Medicine: Undergoing clinical trials for various cancers, including bladder cancer, head and neck cancer, and non-small cell lung cancer. .
Industry: Potential applications in the development of new cancer therapies and as a tool for studying immune modulation in preclinical models.
Mechanism of Action
Linrodostat mesylate exerts its effects by selectively inhibiting the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the degradation of tryptophan to kynurenine. By occupying the heme cofactor-binding site of IDO1, this compound prevents the enzyme’s activation, thereby reducing kynurenine levels. This restoration of tryptophan levels and reduction of immunosuppressive kynurenine helps to reinvigorate effector T-cell proliferation and enhance anti-tumor immune responses .
Comparison with Similar Compounds
Linrodostat mesylate is compared with other IDO1 inhibitors such as:
Epacadostat: Another potent IDO1 inhibitor, but with different pharmacokinetic properties and clinical trial outcomes.
Navoximod: An IDO1 inhibitor with a distinct chemical structure and mechanism of action.
Indoximod: Unlike this compound, indoximod works by modulating the downstream effects of IDO1 activity rather than directly inhibiting the enzyme.
Uniqueness
This compound stands out due to its high selectivity for IDO1, favorable pharmacokinetic profile, and promising results in preclinical and clinical studies. Its ability to specifically target the IDO1 pathway without affecting other related enzymes makes it a valuable candidate for combination therapies in cancer treatment .
Properties
CAS No. |
2221034-29-1 |
---|---|
Molecular Formula |
C25H28ClFN2O4S |
Molecular Weight |
507.0 g/mol |
IUPAC Name |
(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide;methanesulfonic acid |
InChI |
InChI=1S/C24H24ClFN2O.CH4O3S/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23;1-5(2,3)4/h6-17H,2-5H2,1H3,(H,28,29);1H3,(H,2,3,4)/t15-,16?,17?;/m1./s1 |
InChI Key |
LZNFBNWGSDOVIO-WNDXPBGESA-N |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O |
SMILES |
CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O |
Canonical SMILES |
CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Linrodostat mesylate; BMS-986205; BMS 986205; BMS986205; ONO-7701; ONO 7701; ONO7701; F-001287; F001287; F001287; Linrodostat |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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